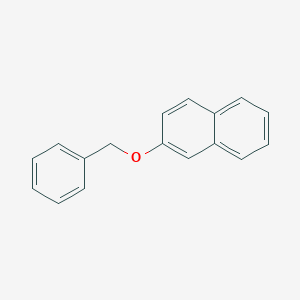

Benzyl 2-naphthyl ether

Descripción general

Descripción

2-(Benciloxi)naftaleno, también conocido como éter bencílico de 2-naftilo, es un compuesto orgánico con la fórmula química C17H14O. Se forma mediante la unión de un grupo bencilo y un grupo 2-naftilo a través de un átomo de oxígeno. Este compuesto es conocido por su uso como sensibilizador en papel térmico, donde facilita el proceso de coloración del tinte al reducir el punto de fusión del compuesto tinte/revelador .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Un método comúnmente utilizado para preparar 2-(benciloxi)naftaleno es a través de la condensación catalizada por ácido de naftaleno y alcohol bencílico. En este proceso, el alcohol bencílico y un catalizador ácido (por ejemplo, ácido sulfúrico) se cargan primero en un reactor. Luego se agrega un exceso de naftaleno mientras se calienta la mezcla de reacción. La reacción se lleva a cabo a una temperatura adecuada, lo que da como resultado la formación de 2-(benciloxi)naftaleno .

Métodos de producción industrial: Los métodos de producción industrial para 2-(benciloxi)naftaleno generalmente involucran rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El compuesto generalmente se produce en forma de polvo y se caracteriza por su apariencia blanca a amarillenta .

Análisis De Reacciones Químicas

Tipos de reacciones: 2-(Benciloxi)naftaleno experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar las naftoquinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en los alcoholes correspondientes.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en la posición bencílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) e hidruro de sodio y boro (NaBH4).

Sustitución: Las reacciones de sustitución nucleofílica a menudo involucran reactivos como hidruro de sodio (NaH) y bromuro de bencilo.

Productos principales:

Oxidación: Naftoquinonas.

Reducción: Derivados de alcohol bencílico.

Sustitución: Diversos naftalenos sustituidos.

Aplicaciones Científicas De Investigación

Preparation Methods

Benzyl 2-naphthyl ether can be synthesized through several methods, with the most notable being:

- Solvent-Free Reaction : A novel method utilizes benzyl chloride and 2-naphthol under solvent-free conditions, yielding high purity and efficiency. The reaction typically occurs at temperatures between 110-120 °C for 3-5 hours, resulting in a yield of approximately 89.2% .

- Williamson Ether Synthesis : This traditional method involves the reaction of sodium β-naphthoxide with benzyl bromide. The choice of solvent significantly influences the reaction kinetics and selectivity of the product .

Structural Characteristics

The crystal structure of this compound reveals a twisted conformation due to the rotation around the C11-C12 bond. The dihedral angle between the naphthyl and phenyl rings is approximately 48.71°, which affects its physical properties and interactions in solid-state applications . The molecular formula is , with a molecular weight of 234.3 g/mol.

Thermal Paper Sensitizer

This compound is widely used as a sensitizer in thermal paper production. It enhances the dyeing process by lowering the melting point of dye/developer composites, facilitating color development when exposed to heat . The compound's ability to form C—H⋯π interactions contributes to its effectiveness in this application.

Environmental Studies

Recent studies have investigated the ecological impact of this compound, particularly in paper recycling effluents. Research indicates that it can exert dioxin-like effects on aquatic organisms such as zebrafish, causing morphological abnormalities at low concentrations . These findings highlight the importance of understanding its environmental toxicity and mechanisms of action.

Industrial Applications

In industrial settings, this compound serves as an intermediate for synthesizing various organic compounds. Its properties make it suitable for use in formulations requiring stable ether linkages and aromatic characteristics.

Summary

This compound is a versatile compound with significant applications across multiple domains, including thermal paper production and environmental research. Its synthesis methods are evolving towards more efficient and environmentally friendly processes, ensuring its continued relevance in both industrial and research contexts.

Mecanismo De Acción

El mecanismo de acción de 2-(benciloxi)naftaleno involucra su capacidad para interactuar con otras moléculas a través de interacciones intermoleculares C—H. En la estructura cristalina, una molécula interactúa con seis moléculas vecinas para formar una disposición molecular en espina de pescado . Esta interacción facilita el proceso de coloración del tinte en papel térmico al reducir el punto de fusión del compuesto tinte/revelador .

Comparación Con Compuestos Similares

Compuestos similares:

- 2-(Fenilmetoxi)naftaleno

- 2-(Fenilmetoxi)-naftaleno

- Éter bencílico de 2-naftilo

Singularidad: 2-(Benciloxi)naftaleno es único debido a su estructura molecular específica, que le permite actuar como un sensibilizador eficaz en papel térmico. Su capacidad para formar interacciones intermoleculares estables y su toxicidad relativamente baja lo hacen adecuado para diversas aplicaciones en química, biología, medicina e industria .

Actividad Biológica

Benzyl 2-naphthyl ether (CHO), also known as NBE or BON, is an aromatic mixed ether with a variety of biological activities and applications. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Synthesis

This compound can be synthesized using several methods, including the Williamson ether synthesis and phase-transfer catalysis. Recent advancements have led to more efficient methods that require milder conditions and yield higher purity products.

- Williamson Ether Synthesis : Traditionally, this method involves the reaction of benzyl chloride with 2-naphthol in the presence of a strong base. However, it is often criticized for its harsh conditions and lower yields.

- Phase-Transfer Catalysis : This method improves yield and reduces reaction time but can involve expensive catalysts. A notable method utilizes benzyl chloride and 2-naphthol under solvent-free conditions, achieving yields of over 80% with minimal side reactions .

Biological Activity

This compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antibacterial activity against various strains of bacteria. Its mechanism often involves disrupting bacterial cell membranes, leading to cell lysis.

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which contributes to its potential in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potent antibacterial activity .

- Antioxidant Potential : In a study assessing various ethers' antioxidant activities, this compound was found to significantly reduce lipid peroxidation in vitro, highlighting its potential as a natural antioxidant agent .

- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties revealed that this compound inhibits the expression of pro-inflammatory cytokines in macrophages, suggesting its utility in managing chronic inflammatory conditions .

Research Findings

Propiedades

IUPAC Name |

2-phenylmethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTCCDHHWYAMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210201 | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-62-7 | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylmethoxy)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT5AWE5U2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the structural characterization of benzyl 2-naphthyl ether?

A1: this compound is an aryl ether with the molecular formula C17H14O and a molecular weight of 234.29 g/mol. While specific spectroscopic data is not provided in the abstracts, its crystal structure has been determined. In the crystal form, one molecule of this compound interacts with six neighboring molecules through C–H⋯π intermolecular interactions, forming a herringbone molecular arrangement. []

Q2: How is this compound synthesized?

A2: this compound can be synthesized using 2-naphthol and benzyl chloride as starting materials. Research highlights two main approaches:

- Phase Transfer Catalysis: This method uses a phase transfer catalyst like tetrabutylammonium bromide (Bu4NBr) and sodium hydroxide. Optimal conditions involve a specific molar ratio of reactants and catalyst, a temperature of 100°C, and a reaction time of 1.5 hours, yielding this compound with a purity exceeding 99.6%. []

- Ultrasound Irradiation: This approach utilizes ultrasound and Bu4NBr as a phase transfer catalyst, employing cyclohexane as a solvent. While the yield is lower than the phase transfer method (40.5%), it offers an alternative synthetic route. []

Q3: Can this compound be used to study lignin hydrogenolysis?

A3: Yes, this compound serves as a valuable model compound for investigating the catalytic hydrogenolysis of lignin, a complex polymer found in plant cell walls. Research has shown that a Ni/N–C catalyst derived from a Ni-containing metal-organic framework (Ni-MOF) exhibits high efficiency in cleaving the C–O bonds of this compound. This reaction primarily proceeds through the direct cleavage of the Caromatic–O bond, yielding benzene and phenol as major products. Importantly, a lower H2 pressure favors monomer selectivity. []

Q4: What are the potential applications of this compound?

A4: Beyond its role in studying lignin valorization, this compound finds application as a sensitizer in thermal paper. [, ] The compound's ability to undergo specific chemical reactions upon heating makes it suitable for this purpose.

Q5: Are there alternative synthesis methods for this compound?

A5: Yes, a more recent method uses dimethylformamide as a reaction solvent, 2-naphthol and benzyl chloride as reactants, and doesn’t require a catalyst. This method boasts mild reaction conditions (100 °C for 10 hours) and yields a product with a purity exceeding 99.5%. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.